molecular formula C27H18O2 B7822135 p-Naphtholbenzein

p-Naphtholbenzein

Cat. No.: B7822135
M. Wt: 374.4 g/mol
InChI Key: VDDWRTZCUJCDJM-UHFFFAOYSA-N
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Description

p-Naphtholbenzein, also known as this compound, is a chemical compound with the molecular formula C27H18O2. It is characterized by its complex structure, which includes two naphthalene rings and a phenylmethylidene group. This compound is often used as a pH indicator due to its distinct color changes in different pH environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Naphtholbenzein typically involves the condensation reaction between 4-hydroxy-1-naphthaldehyde and benzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

p-Naphtholbenzein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Naphtholbenzein has several applications in scientific research:

    Chemistry: Used as a pH indicator in various titration methods.

    Biology: Employed in staining techniques for microscopic analysis.

    Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of p-Naphtholbenzein involves its ability to interact with various molecular targets. As a pH indicator, it changes color based on the protonation state of the hydroxyl group. In biological systems, it may exert effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Naphtholbenzein is unique due to its dual naphthalene structure and its specific color change properties as a pH indicator. This makes it particularly useful in analytical chemistry and various industrial applications .

Properties

IUPAC Name

4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDWRTZCUJCDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059730
Record name 1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]-
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Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark red powder; [Alfa Aesar MSDS]
Record name p-Naphtholbenzein
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CAS No.

145-50-6
Record name α-Naphtholbenzein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145-50-6
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Record name 1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]-
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Record name 1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(α-(4-hydroxy-1-naphthyl)benzylidene)naphthalen-1(4H)-one
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